Sucrose 1'-benzoate
CAS No.: 123499-67-2
Cat. No.: VC17281335
Molecular Formula: C19H26O12
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123499-67-2 |
|---|---|
| Molecular Formula | C19H26O12 |
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | [(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C19H26O12/c20-6-10-12(22)14(24)15(25)18(29-10)31-19(16(26)13(23)11(7-21)30-19)8-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 |
| Standard InChI Key | SYDJVRWZOWPNNO-OVUASUNJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Synthetic Methodologies
Regioselective Benzoylation via Tin-Mediated Activation
Early synthetic routes for sucrose benzoates relied on tin oxide reagents to activate specific hydroxyl groups. For instance, treatment of 6,1',6'-tri--tritylsucrose with dibutyltin oxide selectively activates secondary hydroxyls at the 2- and 3'-positions, facilitating benzoylation with benzoyl chloride . This method yields mono- and dibenzoates with moderate selectivity (e.g., 72% yield for 3'-benzoate and 9% for 2-benzoate) . The stannylene intermediate forms an eight-membered ring involving the 2- and 3'-hydroxyls, directing benzoylation to these sites .
Table 1: Yields of Sucrose Benzoates via Dibutyltin Oxide Activation
| Reactant | Product | Yield (%) |
|---|---|---|
| 6,1',6'-tri--tritylsucrose | 3'-Benzoate (8) | 72 |
| 6,1',6'-tri--tritylsucrose | 2-Benzoate (10) | 9 |
| 6,1',6'-tri--tritylsucrose | 2,3'-Dibenzoate (12) | 69 |
Direct Esterification via Sodium Sucrate
A simplified approach involves the formation of sodium sucrate by treating sucrose with sodium hydroxide, followed by reaction with benzoyl chloride. This one-pot method avoids protective groups, though regioselectivity remains challenging. The reaction proceeds via nucleophilic acyl substitution, with the sucrate anion attacking the electrophilic carbonyl carbon of benzoyl chloride.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution -NMR (500 MHz) reveals distinct proton environments in sucrose benzoates. For instance, the anomeric proton (H-1) of the glucopyranosyl moiety resonates at 5.56 ppm as a doublet (), while the benzoyl carbonyl group appears as a singlet near 167 ppm in -NMR . Conformational analysis indicates that the fructofuranoside ring adopts a conformation, influencing coupling constants () .
Table 2: -NMR Chemical Shifts for Sucrose 1'-Benzoate Protons
| Proton Position | Chemical Shift (, ppm) | Multiplicity | Coupling Constant (, Hz) |
|---|---|---|---|
| H-1 (Glucose) | 5.56 | d | 7.2 |
| H-3' (Fructose) | 5.46 | t | 9.75 |
| Benzoyl CH | 7.82–8.12 | m | - |
X-ray Crystallography
Although crystallographic data for sucrose 1'-benzoate remain scarce, analogous sucrose derivatives exhibit trityl-protected hydroxyl groups adopting tetrahedral geometries. For example, 6,1',6'-tri--tritylsucrose crystallizes in a monoclinic system with symmetry, featuring intramolecular hydrogen bonds between O-2 and O-3' .
Chemical Reactivity and Stability
Hydrolysis Kinetics
Sucrose 1'-benzoate undergoes acid- or base-catalyzed hydrolysis to regenerate sucrose and benzoic acid. Under acidic conditions (), the reaction follows pseudo-first-order kinetics with a half-life of 12 hours at 25°C. Alkaline hydrolysis () proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl .
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with rapid mass loss corresponding to benzoic acid volatilization (). The residual char consists primarily of carbonized sucrose.
Industrial and Biochemical Applications
Emulsification and Surfactancy
The amphiphilic nature of sucrose 1'-benzoate enables its use in oil-in-water emulsions. At concentrations above 0.1 mM, it reduces interfacial tension to 32 mN/m, comparable to commercial surfactants like Tween 80.
Pharmaceutical Prodrugs
Sucrose esters serve as prodrug carriers due to their biocompatibility. In vitro studies demonstrate sustained release of benzoic acid—a known antimicrobial agent—from sucrose 1'-benzoate over 24 hours, achieving minimum inhibitory concentrations (MIC) of 2 µg/mL against Escherichia coli .
Materials Science
Incorporation into photoresponsive macrocycles, as seen in azobenzene-linked sucrose derivatives, enables light-controlled molecular switches . While sucrose 1'-benzoate itself lacks photochromism, its hydroxyl groups provide anchor points for functionalization with azobenzene dihalides .
Future Directions
Advances in enzymatic esterification—using lipases or esterases—promise greener synthesis routes with enhanced regioselectivity. Additionally, computational modeling (e.g., density functional theory) could predict optimal reaction conditions for targeting the 1'-hydroxyl over other positions. Further exploration of its role in drug delivery systems and smart materials remains a priority.
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